N4-苯甲酰-3'-脱氧-5'-O-DMT-胞苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” is a potent nucleoside analog used in biomedicine to target specific viral infections and cancer cells . By inhibiting DNA replication and cell division, it effectively treats viral infections caused by herpes simplex virus and varicella-zoster virus . It also demonstrates anti-cancer activity by suppressing tumor growth and inducing apoptosis in various cancer types .

Synthesis Analysis

The synthesis of “N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” has been described in several studies . An efficient process to synthesize 5’-O-dimethoxytrityl-N4-benzoyl-5-methyl-2’-deoxycytidine in high yield and quality is described . Final benzoylation was improved by developing a method to selectively hydrolyze benzoyl ester impurities .Molecular Structure Analysis

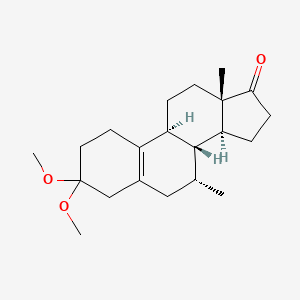

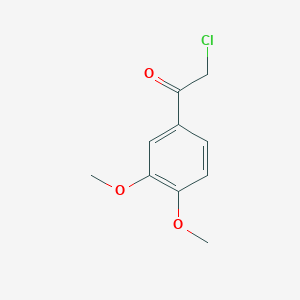

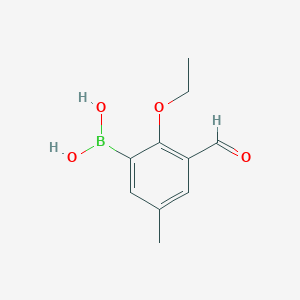

The molecular formula of “N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” is C37H35N3O7 . The average mass is 633.690 Da and the monoisotopic mass is 633.247498 Da .Chemical Reactions Analysis

“N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” is a novel nucleoside analog that inhibits the growth of cancer cells by blocking the synthesis of DNA and RNA .Physical And Chemical Properties Analysis

“N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” has a molecular weight of 633.69 g/mol . The InChI key is MYSNCIZBPUPZMQ-VOTWKOMSSA-N .科学研究应用

DNA 结构研究和核苷酸合成

N4-苯甲酰-3'-脱氧-5'-O-DMT-胞苷一直是与 DNA 结构和核苷酸合成相关的研究中的关注点。例如,研究表明,当使用 α-寡核苷酸靶向 DNA 发夹茎的悬垂侧翼时,DNA 三向连接 (TWJ) 会稳定。特别是,使用特定的化合物,如 2'-脱氧-5'-0-(4,4'-二甲氧基三苯甲基)-5-甲基-N4-(1-芘甲基)-α-胞苷,增强了这种稳定作用 (哈塔布和佩德森,1998)。此外,已经进行了 N4-苯甲酰-2'-脱氧胞苷的非对映异构体纯衍生物的合成和分子结构分析,以研究核苷衍生物中磷原子的亲核取代的立体化学 (沃兹尼亚克等人,1998).

合成方法和化学反应

N4-苯甲酰-3'-脱氧-5'-O-DMT-胞苷及其类似物的化学合成已在各种研究中得到探索。已经报道了一种使用 O-乙基 S-苯甲酰二硫代碳酸酯对胞苷酸和脱氧胞苷酸进行 N4-苯甲酰化的便捷方法,证明了合成过程中的高产率 (高久等人,1976)。此外,还首次描述了源自 3'-硫代-3'-脱氧胸苷和 3'-硫代-2',3'-二脱氧胞苷的硫代磷酰胺的合成,包括 N4-苯甲酰-5'-O-二甲氧基三苯甲基-2',3'-二脱氧-3'-硫代胞苷,揭示了这些化合物制备的新途径 (萨巴格等人,2004).

在寡核苷酸合成中的应用

N4-苯甲酰-3'-脱氧-5'-O-DMT-胞苷在寡核苷酸合成领域也具有重要意义。例如,研究重点介绍了从 N4-苯甲酰-5'-DMT-3'-氨基-2',3'-二脱氧胞苷等化合物开始合成的二核苷酸甲烷膦酰胺,说明了其在复杂核苷酸结构的创建中的相关性 (纳弗罗特等人,2002)。此外,已经实现了 5'-O-二甲氧基三苯甲基-N4-苯甲酰-5-甲基-2'-脱氧胞苷的高效大规模合成,强调了其在寡核苷酸治疗中的重要性 (罗斯等人,2006).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-31-23-32(41)35(47-31)40-22-21-33(39-36(40)43)38-34(42)25-9-5-3-6-10-25/h3-22,31-32,35,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWDHTFLSLDJPV-GTXBZULCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543839 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine | |

CAS RN |

86234-45-9 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)